molecular formula C18H16N2O4 B5361302 2-{2-[1-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]phenoxy}ethanol

2-{2-[1-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]phenoxy}ethanol

Cat. No. B5361302
M. Wt: 324.3 g/mol
InChI Key: PVTKPNIZQNXLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[1-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]phenoxy}ethanol, also known as BIE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIE is a selective estrogen receptor modulator (SERM) that has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. In

Mechanism of Action

2-{2-[1-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]phenoxy}ethanol is a selective estrogen receptor modulator (SERM) that binds to estrogen receptors (ERs) in a tissue-selective manner. This compound has a high affinity for ERα and a low affinity for ERβ. This compound acts as an agonist or antagonist depending on the tissue type and the presence of co-regulators. In breast cancer cells, this compound acts as an antagonist and inhibits the growth and proliferation of cancer cells. In bone cells, this compound acts as an agonist and promotes bone growth. In the brain, this compound acts as an agonist and exerts its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to modulate the expression of genes involved in cell growth, proliferation, and apoptosis. This compound has also been shown to modulate the activity of enzymes involved in oxidative stress and inflammation. This compound has been shown to have an impact on bone density and lipid metabolism. This compound has also been shown to have an impact on cognitive function and mood.

Advantages and Limitations for Lab Experiments

2-{2-[1-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]phenoxy}ethanol has several advantages for lab experiments. It is a selective estrogen receptor modulator that can be used to study the effects of estrogen in various tissues. This compound has been shown to have a high affinity for ERα, which is the predominant estrogen receptor in breast cancer cells. This compound has also been shown to have low toxicity and good solubility in aqueous solutions. However, this compound has some limitations for lab experiments. This compound has a short half-life, which requires frequent dosing in animal studies. This compound also has poor bioavailability, which limits its use in oral formulations.

Future Directions

There are several future directions for research on 2-{2-[1-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]phenoxy}ethanol. One area of research is the development of novel formulations of this compound that improve its bioavailability and pharmacokinetics. Another area of research is the investigation of the role of this compound in other diseases such as osteoporosis and cardiovascular disease. This compound has also been shown to have potential as a therapeutic agent in neurodegenerative diseases, and further research is needed to explore its mechanisms of action in the brain. Additionally, the development of this compound derivatives and analogs may lead to the discovery of more potent and selective compounds with therapeutic potential.

Synthesis Methods

The synthesis of 2-{2-[1-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]phenoxy}ethanol involves the reaction of 2-(2-phenoxyethoxy) ethanol with 1-(1,3-benzodioxol-5-yl)-1H-imidazole in the presence of a base. The reaction yields this compound as a white solid with a melting point of 141-143°C. The purity of this compound can be confirmed by using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

2-{2-[1-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]phenoxy}ethanol has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-cancer effects in breast cancer, prostate cancer, and endometrial cancer. This compound exerts its anti-cancer effects by inhibiting the growth and proliferation of cancer cells and inducing apoptosis. This compound has also been shown to have anti-inflammatory effects in various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have neuroprotective effects in various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-[2-[1-(1,3-benzodioxol-5-yl)imidazol-2-yl]phenoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c21-9-10-22-15-4-2-1-3-14(15)18-19-7-8-20(18)13-5-6-16-17(11-13)24-12-23-16/h1-8,11,21H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTKPNIZQNXLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C=CN=C3C4=CC=CC=C4OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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